molecular formula C10H8N2O2 B11906105 Methyl 1,5-naphthyridine-4-carboxylate

Methyl 1,5-naphthyridine-4-carboxylate

Cat. No.: B11906105
M. Wt: 188.18 g/mol
InChI Key: LSRBNVUQILLCDO-UHFFFAOYSA-N
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Description

Methyl 1,5-naphthyridine-4-carboxylate: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a methyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl 1,5-naphthyridine-4-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Mechanism of Action

The mechanism of action of methyl 1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Methyl 1,5-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with a carboxylate group and a methyl ester. The structural characteristics contribute to its reactivity and biological interactions. The compound can be represented as follows:

\text{Methyl 1 5 naphthyridine 4 carboxylate C 11}H_{9}N_{1}O_{2}}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of naphthyridine derivatives. This compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Pseudomonas aeruginosa and other pathogenic strains. The structure-activity relationship (SAR) indicates that modifications in the naphthyridine scaffold can enhance antimicrobial potency .

Microorganism Activity
Pseudomonas aeruginosaInhibition observed
Staphylococcus aureusModerate activity
Escherichia coliLimited effect

Anticancer Properties

This compound has shown promising anticancer activity in vitro. It induces apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms such as necrosis and autophagy. Case studies have demonstrated its effectiveness against human leukemia cells, where it activated apoptotic pathways at micromolar concentrations .

Cancer Cell Line IC50 (µM) Mechanism of Action
Kasumi-1 (Leukemia)7Apoptosis activation
HeLa (Cervical cancer)12Cell cycle arrest

Enzyme Inhibition

The compound also exhibits inhibitory activity against several enzymes relevant to cancer progression and microbial resistance. Notably, it has been identified as an inhibitor of Aurora kinases A and B, which are critical in cell division processes. This inhibition could provide a therapeutic avenue for targeting rapidly proliferating cancer cells .

Research Findings

Recent investigations into the biological activities of this compound have revealed:

  • Selectivity : The compound displays selectivity for certain cancer types while being less toxic to normal cells.
  • Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance development.
  • Mechanistic Insights : Research has elucidated that the compound's mechanism involves interaction with DNA topoisomerases and induction of oxidative stress in cancer cells .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 1,5-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-4-6-11-8-3-2-5-12-9(7)8/h2-6H,1H3

InChI Key

LSRBNVUQILLCDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C=CC=N2

Origin of Product

United States

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